molecular formula C10H14O B1194788 6-Isopropenyl-2,2-dimethyl-2H-pyran

6-Isopropenyl-2,2-dimethyl-2H-pyran

Cat. No. B1194788
M. Wt: 150.22 g/mol
InChI Key: HNVSTMZBBLAYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropenyl-2,2-dimethyl-2H-pyran is a natural product found in Artemisia cana and Artemisia tridentata with data available.

Scientific Research Applications

  • Chemical Synthesis and Derivatives:

    • 6-Isopropenyl-2,2-dimethyl-2H-pyran has been explored in the preparation of various chemical compounds. For instance, derivatives such as 6-Chloro-, 6-bromo-, and 6-methyl-2,2-dimethyl-naphtho[1,2-b]pyrans have been synthesized from related compounds (Cotterill, Iqbal, & Livingstone, 1998). Additionally, the conversion of isopropenyl acetate into various acetyl- and dimethyl-pyran-4-ones using aluminum chloride has been reported, showcasing the versatility of this compound in chemical synthesis (Novikov, Shestak, & Denisenko, 2010).
  • Molecular Structure Studies:

    • Studies on the molecular structure of derivatives of 6-Isopropenyl-2,2-dimethyl-2H-pyran have been conducted, such as the investigation of 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran, a side product in specific condensations (Jha, Malhotra, Parmar, & Errington, 2000). This type of research is crucial for understanding the properties and potential applications of these compounds.
  • Phytochemistry and Natural Sources:

    • 6-Isopropenyl-2,2-dimethyl-2H-pyran has been identified in various plant species, such as Artemisia tridentata, and is noted for its structural similarity to biologically significant compounds like squalene (Gunawardena, Rivera, & Epstein, 2002). This highlights its potential role in the field of natural product chemistry and drug discovery.
  • Applications in Organic Synthesis:

    • The compound has been used in various organic synthesis processes, such as in the synthesis of 2,2-dimethyl-2H-pyran-fused flavonols, demonstrating its utility in creating complex organic structures (Jain, Gupta, & Sharma, 1983).
  • Photochromic Properties:

    • The synthesis of naphthopyran dimers with derivatives of 2H-naphtho[1,2-b]pyran, including those with methyl and halo substituents at the 6-position, has been explored. These compounds exhibit photochromic properties, changing color when exposed to light, which could have applications in materials science and optical technologies (Elsehaibani, Ragab, & Elkhabiry, 2021).

properties

Product Name

6-Isopropenyl-2,2-dimethyl-2H-pyran

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,2-dimethyl-6-prop-1-en-2-ylpyran

InChI

InChI=1S/C10H14O/c1-8(2)9-6-5-7-10(3,4)11-9/h5-7H,1H2,2-4H3

InChI Key

HNVSTMZBBLAYKR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(O1)(C)C

synonyms

2,2-dimethyl-6-isopropenyl-2H-pyran
2,2-DMIP-P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropenyl-2,2-dimethyl-2H-pyran
Reactant of Route 2
6-Isopropenyl-2,2-dimethyl-2H-pyran
Reactant of Route 3
Reactant of Route 3
6-Isopropenyl-2,2-dimethyl-2H-pyran
Reactant of Route 4
6-Isopropenyl-2,2-dimethyl-2H-pyran
Reactant of Route 5
6-Isopropenyl-2,2-dimethyl-2H-pyran
Reactant of Route 6
6-Isopropenyl-2,2-dimethyl-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.